molecular formula C4H8FNO3S B6236733 morpholine-4-sulfonyl fluoride CAS No. 63698-84-0

morpholine-4-sulfonyl fluoride

Cat. No.: B6236733
CAS No.: 63698-84-0
M. Wt: 169.18 g/mol
InChI Key: ZEAXYCPGGIJATK-UHFFFAOYSA-N
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Description

Morpholine-4-sulfonyl fluoride ( 63698-84-0) is a high-value sulfonyl fluoride building block extensively used in medicinal chemistry and pharmaceutical research. Its molecular formula is C4H8FNO3S . This compound serves as a crucial intermediate for the introduction of the morpholine-sulfonyl moiety into target molecules, particularly in the synthesis of sulfonamide derivatives . Researchers utilize this reagent in the design and development of novel bioactive compounds. For instance, derivatives incorporating morpholine-4-sulfonyl groups have been identified as key structural components in potent dual PI3K/mTOR inhibitors, a significant class of compounds in oncology research for their antiproliferative effects on cancer cells . The sulfonyl fluoride group is a reactive handle that can be used to efficiently generate sulfonamides, which are common pharmacophores in drug discovery. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic or therapeutic applications, or for personal use. Always refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63698-84-0

Molecular Formula

C4H8FNO3S

Molecular Weight

169.18 g/mol

IUPAC Name

morpholine-4-sulfonyl fluoride

InChI

InChI=1S/C4H8FNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2

InChI Key

ZEAXYCPGGIJATK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Morpholine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of morpholine-4-sulfonyl fluoride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this important chemical entity.

Introduction: The Significance of Morpholine-4-sulfonyl Fluoride

Morpholine-4-sulfonyl fluoride is a key building block in medicinal chemistry and chemical biology. The morpholine moiety is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility[1]. The sulfonyl fluoride group is a versatile reactive handle, most notably employed in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for forging robust connections between molecules[2]. The combination of these two functionalities makes morpholine-4-sulfonyl fluoride a valuable precursor for the synthesis of novel therapeutic agents and chemical probes. Accurate spectroscopic characterization is therefore paramount for its quality control and downstream applications.

Theoretical Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. The chemical shift (δ) in ¹H and ¹³C NMR is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure[3][4]. In the context of morpholine-4-sulfonyl fluoride, the electron-withdrawing nature of the sulfonyl fluoride group is expected to have a significant deshielding effect on the adjacent protons and carbons of the morpholine ring.

The morpholine ring typically adopts a chair conformation in solution[3]. This conformational preference leads to chemically non-equivalent axial and equatorial protons on the same carbon atom, which can result in complex splitting patterns in the ¹H NMR spectrum.

Synthesis of Morpholine-4-sulfonyl Fluoride

While various methods exist for the synthesis of sulfonyl fluorides, a common approach involves the reaction of a corresponding sulfonyl chloride with a fluoride salt or the direct fluorination of sulfonic acids[5]. A plausible and established route to morpholine-4-sulfonyl fluoride would be the reaction of morpholine with sulfuryl fluoride or a related reagent. For the purpose of this guide, we will consider a well-documented procedure for the synthesis of the analogous morpholine-4-sulfonyl chloride, which can be adapted for the fluoride derivative[6].

Experimental Protocols

Synthesis of Morpholine-4-sulfonyl Fluoride (Predicted)

A likely synthetic route would involve the reaction of morpholine with sulfuryl fluoride gas in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to scavenge the generated acid.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of morpholine-4-sulfonyl fluoride for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 500 MHz spectrometer:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 500 MHz125 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard 30° pulseProton-decoupled
Number of Scans 161024
Relaxation Delay 2 s2 s
Acquisition Time 4 s1 s
Spectral Width -2 to 12 ppm-10 to 220 ppm

Predicted ¹H and ¹³C NMR Spectra and Interpretation

As of the writing of this guide, a publicly available, experimentally verified, and fully assigned ¹H and ¹³C NMR spectrum of morpholine-4-sulfonyl fluoride could not be located. Therefore, the following spectral data and interpretations are based on predictions derived from the analysis of structurally similar compounds, such as N-formylmorpholine[7][8] and other N-substituted morpholines[3][4], and considering the known electronic effects of the sulfonyl fluoride group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of morpholine-4-sulfonyl fluoride is expected to exhibit two distinct multiplets corresponding to the protons on the morpholine ring. The electron-withdrawing sulfonyl fluoride group will cause a significant downfield shift of the protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) compared to those adjacent to the oxygen atom (H-3 and H-5).

Table 1: Predicted ¹H NMR Data for Morpholine-4-sulfonyl Fluoride in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.85t (triplet)4HH-3, H-5
~ 3.45t (triplet)4HH-2, H-6
  • Protons at C-3 and C-5 (adjacent to oxygen): These protons are expected to appear as a triplet at approximately 3.85 ppm. The triplet multiplicity arises from the coupling to the adjacent protons on C-2 and C-6, respectively.

  • Protons at C-2 and C-6 (adjacent to nitrogen): These protons, being closer to the strongly electron-withdrawing sulfonyl fluoride group, are predicted to be shifted downfield to around 3.45 ppm. They will also likely appear as a triplet due to coupling with the protons on C-3 and C-5.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show two signals corresponding to the two sets of chemically equivalent carbons in the morpholine ring.

Table 2: Predicted ¹³C NMR Data for Morpholine-4-sulfonyl Fluoride in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 66.5C-3, C-5
~ 46.0C-2, C-6
  • Carbons at C-3 and C-5 (adjacent to oxygen): These carbons are expected to resonate at approximately 66.5 ppm.

  • Carbons at C-2 and C-6 (adjacent to nitrogen): The direct attachment to the nitrogen bearing the electron-withdrawing sulfonyl fluoride group will cause a significant downfield shift of these carbons to around 46.0 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of morpholine-4-sulfonyl fluoride.

NMR_Workflow cluster_synthesis Synthesis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis synthesis Synthesis of Morpholine-4-sulfonyl Fluoride weigh Weigh Sample synthesis->weigh Purified Product dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr Prepared Sample c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Data Processing (FT, Phasing) h1_nmr->processing c13_nmr->processing interpretation Spectral Interpretation & Assignment processing->interpretation

Caption: General workflow for the NMR spectral analysis of morpholine-4-sulfonyl fluoride.

Conclusion

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • PubChem. (n.d.). Morpholine-4-sulfonyl fluoride. Retrieved February 7, 2026, from [Link]

  • Lee, J., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. PubMed. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Morpholine sulfur trifluoride: Vibrational spectra, conformational properties and crystal structure. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Supplementary Information - Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Retrieved February 7, 2026, from [Link]

  • Palchykov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Setliff, F. L., et al. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. [Link]

  • RSC Publishing. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved February 7, 2026, from [Link]

  • Choi, Y. S. (n.d.). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho. [Link]

Sources

Technical Guide: Infrared Spectroscopy of Morpholine-4-Sulfonyl Fluoride (MSF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-4-sulfonyl fluoride (MSF) has emerged as a critical reagent in "SuFEx" (Sulfur-Fluoride Exchange) click chemistry and covalent drug discovery. Unlike its chloride counterpart, the sulfonyl fluoride moiety offers a unique balance of stability and reactivity—remaining inert to hydrolysis under physiological conditions while reacting specifically with nucleophilic protein residues (e.g., Tyrosine, Lysine, Serine).

This guide provides a rigorous technical framework for characterizing MSF using Fourier Transform Infrared (FTIR) spectroscopy. It moves beyond basic peak assignment to establish a self-validating protocol for assessing reagent purity, monitoring hydrolytic stability, and tracking covalent protein conjugation.

Part 1: Chemical Context & Structural Dynamics

The "Warhead" vs. The "Scaffold"

To interpret the IR spectrum of MSF effectively, one must deconstruct the molecule into two distinct vibrational domains:

  • The Warhead (

    
    ):  The reactive center. Its vibrational modes are the primary indicators of chemical integrity and reaction progress.
    
  • The Scaffold (Morpholine Ring): The structural anchor. Its bands remain relatively constant, serving as an internal standard for normalization during kinetic studies.

Physical State & Sampling Implications

MSF (CAS 463-40-1) is typically a low-melting solid or viscous liquid at room temperature (Melting Point < 72°C, inferred from the chloride analog).

  • Implication: Attenuated Total Reflectance (ATR) is the mandatory sampling technique. Transmission modes (KBr pellets) are discouraged due to the hygroscopic nature of KBr, which can catalyze hydrolysis of the sulfonyl fluoride bond during pressing.

Part 2: Theoretical & Experimental IR Assignments

The following assignments synthesize data from morpholine ring normal mode analysis and characteristic sulfamoyl fluoride group frequencies.

Table 1: Diagnostic Vibrational Bands of MSF[1]
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
Sulfonyl Fluoride S-F Stretch 750 – 820 Medium/StrongCritical. Indicates intact warhead. Disappears upon SuFEx reaction or hydrolysis.
Sulfonyl (

)
Asymmetric Stretch (

)
1380 – 1420 StrongPrimary indicator of the sulfonyl group. Shifts significantly upon nucleophilic substitution.
Sulfonyl (

)
Symmetric Stretch (

)
1150 – 1190 StrongOften overlaps with C-N/C-O modes but is sharper and more intense.
Morpholine Ring C-H Stretch (

)
2850 – 2980 Medium"Scaffold" region. Use for baseline normalization.
Morpholine Ring C-O-C Stretch 1090 – 1120 StrongCharacteristic ether linkage of the morpholine ring.
Morpholine Ring C-N Stretch 1230 – 1280 MediumLinkage between the ring and the sulfonyl group.
The "SuFEx Fingerprint" (750–820 cm⁻¹)

The S-F bond vibration is the most chemically significant feature. In dialkyl sulfamoyl fluorides like MSF, this band typically appears as a distinct peak or doublet near 800 cm⁻¹.

  • differentiation: The corresponding sulfonyl chloride (MSC) exhibits an S-Cl stretch at significantly lower frequencies (~300–400 cm⁻¹) or a weak overtone, making IR an excellent tool for distinguishing the fluoride from the chloride precursor.

Visualization of Vibrational Modes

The following diagram illustrates the vector relationships of the key diagnostic bands.

MSF_Vibrations cluster_warhead Reactive Warhead (SO2F) cluster_scaffold Stable Scaffold (Morpholine) MSF Morpholine-4-Sulfonyl Fluoride SF_Stretch S-F Stretch (750-820 cm⁻¹) *Disappears on Reaction* MSF->SF_Stretch Primary Diagnostic SO2_Asym SO2 Asym. Stretch (1380-1420 cm⁻¹) MSF->SO2_Asym SO2_Sym SO2 Sym. Stretch (1150-1190 cm⁻¹) MSF->SO2_Sym CH_Stretch C-H Stretch (sp3) (2850-2980 cm⁻¹) MSF->CH_Stretch Reference COC_Stretch C-O-C Ether Stretch (~1110 cm⁻¹) MSF->COC_Stretch

Figure 1: Vibrational mode decomposition of MSF. The S-F stretch is the primary "active" signal, while Morpholine modes serve as "passive" references.

Part 3: Methodological Framework

Protocol: ATR-FTIR Characterization

This protocol ensures reproducibility and minimizes hydrolysis artifacts.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Resolution: 4 cm⁻¹. Scans: 32 (routine) or 64 (high precision).

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Do not use water. Verify cleanliness by running a background scan (must be flat).

  • Background Collection: Collect air background (open beam).

  • Sample Loading:

    • If Liquid: Place 10-20 µL of MSF on the crystal center.

    • If Solid: Place ~5 mg of powder. Apply pressure using the anvil clamp to ensure intimate contact.

  • Data Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library data is required). Perform baseline correction.

  • Validation: Check for the presence of a broad band at 3400 cm⁻¹.

    • Pass: Flat baseline at 3400 cm⁻¹.

    • Fail: Broad peak indicates moisture contamination or hydrolysis (formation of morpholine-4-sulfonic acid).

Part 4: Application – Reaction Monitoring (SuFEx)

MSF is used to covalently modify proteins or small molecules via the SuFEx mechanism. IR spectroscopy can monitor this exchange in real-time (for high concentrations) or characterize the final product.

Reaction:



Spectral Evolution
Spectral FeatureChange During ReactionMechanistic Cause
S-F Stretch (~800 cm⁻¹) Disappears Cleavage of the S-F bond (Loss of Fluoride).

(~1400 cm⁻¹)
Shifts (-10 to -30 cm⁻¹) Change in electronegativity (

) reduces bond order slightly.
C-H Stretches Unchanged Morpholine ring remains intact (Internal Standard).
Monitoring Workflow

SuFEx_Monitoring Start Start Reaction (MSF + Nucleophile) T0 T=0 Scan Confirm S-F Peak @ ~800 cm⁻¹ Start->T0 Process Incubation (pH > 7, Buffer) T0->Process Sampling Aliquot Extraction (Dry Organic Extract) Process->Sampling Analysis FTIR Analysis Sampling->Analysis Decision S-F Peak Present? Analysis->Decision Complete Reaction Complete (Covalent Adduct Formed) Decision->Complete No (Peak Absent) Continue Continue Incubation Decision->Continue Yes (Peak Visible) Continue->Process

Figure 2: Logic flow for monitoring SuFEx reactions using FTIR. Note: Aqueous buffers absorb strongly; extraction into an organic solvent (e.g., DCM) is often required for clear IR analysis.

Part 5: Troubleshooting & Quality Control

Hydrolysis Detection

Sulfonyl fluorides are stable, but MSF can hydrolyze to morpholine-4-sulfonic acid under basic aqueous conditions or prolonged storage.

  • Indicator 1: Appearance of a broad, strong band at 3200–3500 cm⁻¹ (O-H stretch of sulfonic acid).

  • Indicator 2: Broadening of the

    
     bands due to hydrogen bonding.
    
  • Indicator 3: Shift of the S-F band to S-O single bond character (~900 cm⁻¹).

Common Artifacts
  • Residual Solvent: If synthesized in DCM or Chloroform, look for C-Cl bands (700–750 cm⁻¹) which can mask the S-F stretch.

  • Atmospheric

    
    :  A doublet at 2350 cm⁻¹ indicates poor background subtraction, not sample degradation.
    

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • National Institute of Standards and Technology (NIST). "Morpholine IR Spectrum." NIST Chemistry WebBook.

  • Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Technical Article.

  • PubChem. "Morpholine-4-sulfonyl chloride (Analog Data)." National Library of Medicine.

Morpholine-4-Sulfonyl Fluoride: A Technical Guide to its Mechanism of Action as a Covalent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chemical biology and drug discovery, the quest for precise and stable tools to interrogate biological systems is paramount. Among the arsenal of chemical probes, covalent modifiers have garnered significant attention for their ability to form durable bonds with their biological targets, enabling robust biochemical assays and providing therapeutic advantages.[1] Sulfonyl fluorides (SFs) have emerged as a "privileged" class of electrophilic warheads, offering a unique balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of morpholine-4-sulfonyl fluoride, a representative member of the sulfonyl fluoride family, for researchers, scientists, and drug development professionals. By synthesizing data from studies on closely related analogs, this document will elucidate the core principles governing its function as a versatile covalent probe.

The Chemical Biology of Sulfonyl Fluorides: A Privileged Warhead

The utility of sulfonyl fluorides as covalent probes stems from their inherent chemical properties. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a critical feature for biological experiments.[1] Their reactivity is context-dependent, largely influenced by the specific microenvironment of a protein's binding pocket, which can enhance the nucleophilicity of target amino acid residues.[3] This "proximity-induced" reactivity allows for a degree of target specificity that is not achievable with indiscriminately reactive compounds.

Sulfonyl fluorides are capable of covalently modifying a variety of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] This broad targeting scope distinguishes them from other common covalent modifiers, such as acrylamides, which predominantly target cysteine.[1]

Mechanism of Covalent Modification

The fundamental mechanism of action of morpholine-4-sulfonyl fluoride involves a nucleophilic attack by an electron-rich amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride moiety. This results in the displacement of the fluoride ion and the formation of a stable covalent sulfonyl-amino acid adduct.

Covalent Modification Mechanism Protein Target Protein (with nucleophilic residue Nu:) Intermediate Transition State Protein->Intermediate Nucleophilic Attack MSF Morpholine-4-sulfonyl Fluoride MSF->Intermediate Adduct Covalent Adduct (Protein-SO2-Morpholine) Intermediate->Adduct Fluoride Displacement Fluoride Fluoride Ion (F⁻) Intermediate->Fluoride

Caption: Covalent modification of a target protein by morpholine-4-sulfonyl fluoride.

Reactivity Profile with Nucleophilic Amino Acids

A study investigating the reactivity of a panel of sulfur(VI)-fluoride electrophiles attached to a morpholine scaffold provides valuable insights into the likely reactivity of morpholine-4-sulfonyl fluoride with key amino acid residues under physiological conditions. The observed order of reactivity was found to be:

Cysteine > Tyrosine > Lysine > Histidine (no reaction) [4][5]

Amino AcidReactivityAdduct StabilityNotes
CysteineHighestUnstableForms an unstable thiosulfonate ester that degrades to the corresponding sulfinic acid.[4][5][6]
TyrosineModerateStableForms a stable sulfonate ester.[4][5][6]
LysineLowerStableForms a stable sulfonamide.[4][5][6]
HistidineNo ReactionN/ANo adduct formation was observed.[4][5]

This reactivity profile underscores the importance of the target protein's binding site composition. While cysteine is the most intrinsically reactive, the instability of the resulting adduct may render it a less desirable target for durable covalent inhibition. In contrast, the stable adducts formed with tyrosine and lysine make them attractive targets for morpholine-4-sulfonyl fluoride and related probes.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a sulfonyl fluoride probe and its application in a protein labeling experiment.

Protocol 1: Synthesis of Morpholine-4-sulfonyl Fluoride

This protocol is adapted from the synthesis of morpholine-4-sulfonyl chloride and other sulfonyl fluorides.[7][8]

Materials:

  • Morpholine

  • Sulfuryl fluoride (SO₂F₂) or a suitable fluorinating agent

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Tertiary amine base (e.g., triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve morpholine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of sulfuryl fluoride or another suitable fluorinating agent to the cooled solution.

  • Add a tertiary amine base to scavenge the generated acid.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure morpholine-4-sulfonyl fluoride.

Protocol 2: General Protein Labeling with Morpholine-4-sulfonyl Fluoride

This protocol outlines a general procedure for labeling a purified protein with morpholine-4-sulfonyl fluoride to confirm covalent modification.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES)

  • Morpholine-4-sulfonyl fluoride stock solution in a compatible organic solvent (e.g., DMSO)

  • SDS-PAGE materials

  • Mass spectrometer (for confirmation of covalent modification)

Procedure:

  • Prepare a solution of the target protein at a known concentration in the reaction buffer.

  • Add the morpholine-4-sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration. The optimal concentration and incubation time will need to be determined empirically.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified period.

  • At various time points, take aliquots of the reaction mixture and quench the reaction by adding SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE to observe any shifts in protein mobility, which can sometimes occur upon modification.

  • To confirm covalent modification and identify the site of adduction, subject the protein sample to mass spectrometry analysis. This may involve intact protein mass analysis or peptide mapping after proteolytic digestion.

Experimental Workflow Start Start: Purified Protein + Morpholine-4-sulfonyl Fluoride Incubation Incubation (Time course) Start->Incubation Quench Quench Reaction (e.g., with SDS-PAGE buffer) Incubation->Quench Analysis Analysis Quench->Analysis SDS_PAGE SDS-PAGE (Mobility Shift) Analysis->SDS_PAGE Mass_Spec Mass Spectrometry (Confirmation of Adduct & Site Identification) Analysis->Mass_Spec

Sources

Executive Summary: The "Sleeping Beauty" of Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

The Electronic Architecture of the Sulfonyl Fluoride Group: A Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Chemical Biologists, and Drug Discovery Professionals

The sulfonyl fluoride (


) group has transcended its historical role as a mere synthetic intermediate to become a "privileged warhead" in modern drug discovery. Often described as "Sleeping Beauty," it exhibits a unique electronic paradox: it is remarkably stable toward hydrolysis and metabolic degradation in systemic circulation yet becomes hyper-reactive upon specific activation within a protein binding pocket.

This guide deconstructs the electronic properties governing this duality, providing a mechanistic blueprint for utilizing


 in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent inhibition.

Part 1: Fundamental Electronic Architecture

The reactivity of the sulfonyl fluoride group is dictated by the high oxidation state of sulfur (+6) and the unique properties of the fluorine atom (high electronegativity, low polarizability).

The Hammett Electronic Parameter ( )

The


 group is one of the most electron-withdrawing neutral substituents known. Its electron-withdrawing power stems from strong inductive (

) and resonance (

) effects, which deplete electron density from the attached aromatic ring, making the sulfur center highly electrophilic but kinetically shielded.

Table 1: Comparative Hammett Constants and Electronic Parameters

Substituent


Field Effect (

)
Resonance Effect (

)

0.80 0.91 0.58 0.33

0.820.940.600.34

0.600.720.540.18

0.710.780.650.13

0.430.540.380.16

Note: Values for


 highlight its intense electron-withdrawing capability, comparable to the nitro group but with superior metabolic stability.
Bond Metrics: The Fluorine Effect

The stability of


 compared to sulfonyl chlorides (

) arises from the strength and length of the S–F bond.[1][2] The S–F bond is significantly shorter and stronger, creating a high energy barrier for unactivated nucleophilic attack (hydrolysis).

Table 2: Sulfonyl Halide Bond Comparison

PropertySulfonyl Fluoride (

)
Sulfonyl Chloride (

)
Implication
Bond Length 1.54 Å 2.01 ÅS–F is tighter, sterically shielding the S(VI) center.
Bond Energy (BDE) ~327–368 kJ/mol ~267–283 kJ/molS–F resists homolytic cleavage (redox stable).
Hardness (

)
Hard SoftS–F prefers "hard" interactions (electrostatics) or specific catalysis.
Hydrolysis

> 1 week (pH 7) < 20 min (pH 7)

is bio-orthogonal;

is not.

Part 2: The Stability-Reactivity Paradox

The "Sleeping Beauty" phenomenon is best explained by the Hard-Soft Acid-Base (HSAB) theory and the kinetic barrier to substitution.

  • Ground State Stability: The fluorine atom's lone pairs tightly contract the sulfur orbitals. Unlike chloride, fluoride is a poor leaving group in

    
    -type reactions unless assisted by a specific environment (e.g., H-bonding in an enzyme pocket) or a "silicon trap" (SuFEx).
    
  • Transition State Activation: Inside a protein pocket, residues like Tyrosine or Lysine can position the

    
     group. If a neighboring proton donor (e.g., backbone amide, His) H-bonds to the sulfonyl oxygens, it polarizes the S=O bonds, increasing the electrophilicity of the sulfur. Simultaneously, the fluoride ion—once liberated—is stabilized by the local environment or sequestered by silyl groups in synthetic applications.
    
Visualization: The Electronic Vector Map

The following diagram illustrates the inductive and resonance vectors that create the electron-deficient Sulfur(VI) core.

ElectronicProperties cluster_0 The 'Sleeping Beauty' Lock Aryl Aromatic Ring (Electron Source) Sulfur Sulfur (VI) (Electrophilic Core) Aryl->Sulfur Resonance (-R) Electron Withdrawal Fluorine Fluorine (Shielding/Leaving Group) Sulfur->Fluorine Inductive (-I) Strong Pull Oxygen Sulfonyl Oxygens (H-Bond Acceptors) Sulfur->Oxygen Polarization

Caption: Electronic vector map showing the strong electron withdrawal toward Fluorine and Oxygen, creating a highly electrophilic Sulfur center that remains kinetically stable due to the tight S-F bond.

Part 3: SuFEx Activation Mechanisms

Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by the Sharpless lab, relies on the unique affinity between Fluoride and Silicon (bond energy ~565 kJ/mol) to drive the reaction.

Accelerated SuFEx Catalysis (BTMG/HMDS)

While traditional SuFEx uses silyl ethers, the "Accelerated SuFEx" protocol employs the superbase BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) and HMDS (hexamethyldisilazane).[3][4]

  • BTMG: Acts as a Brønsted base to deprotonate the nucleophile (alcohol/amine).

  • HMDS: Acts as a "Silicon Shuttle," scavenging the fluoride leaving group to form volatile TMS-F, rendering the reaction irreversible.

SuFEx_Mechanism Substrate R-OH (Nucleophile) Intermediate [R-O-] [BTMG-H]+ (Activated Ion Pair) Substrate->Intermediate Deprotonation BTMG BTMG (Catalyst) BTMG->Intermediate TS Pentacoordinate Transition State Intermediate->TS Nucleophilic Attack Warhead Ar-SO2-F (Warhead) Warhead->TS Product Ar-SO2-OR (Sulfonate) TS->Product S-F Bond Cleavage Waste TMS-F + NH3 (Volatile Byproducts) TS->Waste F- Trapping by Si HMDS HMDS (Si Source) HMDS->Waste Si-F Bond Formation (Driving Force)

Caption: The Accelerated SuFEx catalytic cycle. BTMG activates the nucleophile, while HMDS drives the equilibrium forward by irreversibly trapping fluoride as TMS-F.

Part 4: Chemical Biology Applications & Protocols

Residue Specificity

Unlike acrylamides (which target Cysteine),


 probes have a broader but context-dependent reactivity profile.
  • Tyrosine: The most common target. Reacts via phenol activation.

  • Lysine: Reacts via

    
    -amino group, often requiring a nearby base to lower the pKa.
    
  • Serine: Targeted in serine hydrolases (e.g., Elastase).

  • Histidine: Less common, but possible in specific imidazole environments.

Protocol: Synthesis of a Sulfonyl Fluoride Probe

Standard conversion from Sulfonyl Chloride.[2]

Reagents:

  • Sulfonyl Chloride precursor (

    
    )
    
  • Potassium Bifluoride (

    
    ) - Preferred over NaF for solubility and reactivity.
    
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) mix (1:1).

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of

    
     in Acetonitrile (0.5 M).
    
  • Activation: Prepare a saturated solution of

    
     (2.5 equiv) in water.
    
  • Mixing: Add the aqueous

    
     dropwise to the organic phase while stirring vigorously.
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Sulfonyl fluorides are often more non-polar than chlorides) or

    
     NMR (signal appearance at ~ +65 ppm).
    
  • Workup: Dilute with Ethyl Acetate, wash with water x3 (to remove excess fluoride), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (usually stable on silica).

Protocol: SuFEx Protein Labeling

Objective: Covalent labeling of a target protein with a


 probe.[5]

Step-by-Step:

  • Preparation: Dilute protein to 1–10

    
     in PBS (pH 7.4). Avoid Tris buffer if possible (primary amines can interfere at high concentrations/pH, though 
    
    
    
    is relatively selective).
  • Probe Addition: Add

    
     probe (from 100x DMSO stock) to a final concentration of 10–50 
    
    
    
    .
  • Incubation: Incubate at 37°C for 1 hour.

  • Quenching: Add 5x Laemmli buffer (containing

    
    -mercaptoethanol) and boil for 5 min. (Note: The S-O/S-N bond formed is stable to boiling).
    
  • Analysis: Run SDS-PAGE and analyze via fluorescence scanning (if probe is fluorescent) or Western Blot (if biotinylated).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018).[6] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. Link

  • Moses, J. E., et al. (2020). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[5] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Bisphenol A and Sulfuryl Fluoride." Angewandte Chemie. Link

Sources

An In-depth Technical Guide to the Structural Analysis of Morpholine-4-Sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Morpholine-4-sulfonyl fluoride is a key building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. Its unique structural features, combining the versatile morpholine scaffold with the reactive sulfonyl fluoride group, make it a subject of significant interest. This guide provides a comprehensive overview of the structural analysis of morpholine-4-sulfonyl fluoride, offering a blend of theoretical principles and practical insights for its characterization. While a dedicated, publicly available experimental dataset for this specific molecule is limited, this guide consolidates information from closely related analogues and predictive methodologies to offer a robust framework for its structural elucidation.

Synthesis and Molecular Architecture

The synthesis of morpholine-4-sulfonyl fluoride can be logically extrapolated from the established synthesis of its chloro-analogue, morpholine-4-sulfonyl chloride. The proposed synthetic pathway underscores the fundamental principles of nucleophilic substitution at a sulfuryl center.

Proposed Synthesis of Morpholine-4-Sulfonyl Fluoride

A viable synthetic route involves the reaction of morpholine with sulfuryl fluoride (SO₂F₂). Alternatively, a two-step process starting with sulfuryl chloride fluoride (SO₂ClF) can be envisioned, followed by nucleophilic substitution with morpholine. A more practical laboratory-scale synthesis would adapt the known procedure for the corresponding sulfonyl chloride.[1]

Hypothetical Protocol:

  • To a stirred solution of morpholine (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add sulfuryl fluoride (1.1 eq.) or a solution of sulfuryl chloride fluoride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford morpholine-4-sulfonyl fluoride.

G cluster_reactants Reactants morpholine Morpholine product Morpholine-4-sulfonyl Fluoride morpholine->product so2f2 Sulfuryl Fluoride (SO2F2) so2f2->product base Base (e.g., Triethylamine) base->product solvent Anhydrous Solvent solvent->product workup Aqueous Workup & Purification product->workup Reaction Mixture workup->product Purified Product

Caption: Proposed synthesis of morpholine-4-sulfonyl fluoride.

Conformational Landscape of the Morpholine Ring

The morpholine ring predominantly adopts a chair conformation.[2][3] The substituent at the nitrogen atom can occupy either an axial or equatorial position. In the case of the sulfonyl fluoride group, steric and electronic factors will dictate the preferred conformation. Computational modeling, as detailed in a later section, is a powerful tool to predict the lowest energy conformer. It is anticipated that the equatorial conformation of the sulfonyl fluoride group will be sterically favored.[2]

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of morpholine-4-sulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For morpholine-4-sulfonyl fluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of its molecular framework.

The ¹H NMR spectrum is expected to show two distinct multiplets corresponding to the two sets of methylene protons in the morpholine ring. The protons on the carbons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen due to the electron-withdrawing effect of the sulfonyl fluoride group.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.7 - 3.9t4H-CH₂-O-
~ 3.3 - 3.5t4H-CH₂-N-

Note: The chemical shifts are estimations based on data for N-substituted morpholines.

Experimental Protocol for ¹H NMR:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

The ¹³C NMR spectrum will display two signals for the two types of carbon atoms in the morpholine ring. Similar to the proton spectrum, the carbons adjacent to the nitrogen will be at a lower field (higher ppm) than those adjacent to the oxygen.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 66 - 68-CH₂-O-
~ 45 - 47-CH₂-N-

Note: These are predicted chemical shifts based on known data for morpholine derivatives.[4]

Experimental Protocol for ¹³C NMR:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.

¹⁹F NMR is a highly sensitive technique that will provide a single resonance for the fluorine atom in the sulfonyl fluoride group. The chemical shift of this fluorine is indicative of its electronic environment. For sulfamoyl fluorides, the chemical shift is expected in the range of +40 to +80 ppm relative to CFCl₃.[5]

Predicted ¹⁹F NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Multiplicity
+50 to +70s

Note: The exact chemical shift will be influenced by the solvent and the conformation of the molecule.

Experimental Protocol for ¹⁹F NMR:

  • The same sample can be used.

  • Tune the NMR spectrometer to the ¹⁹F frequency.

  • Acquire a standard one-pulse ¹⁹F NMR spectrum.

  • Reference the spectrum to an external or internal fluorine standard (e.g., CFCl₃ at 0 ppm).

G cluster_nmr NMR Spectroscopy Workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr f19_nmr ¹⁹F NMR Acquisition sample_prep->f19_nmr data_processing Data Processing (FT, Phasing, Referencing) h1_nmr->data_processing c13_nmr->data_processing f19_nmr->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For morpholine-4-sulfonyl fluoride (C₄H₈FNO₃S), the expected exact mass is approximately 169.02 g/mol .

Predicted Mass Spectrometry Data:

m/zIon
169[M]⁺
170[M+H]⁺
86[M - SO₂F]⁺
83[SO₂F]⁺

Note: The fragmentation pattern may vary depending on the ionization technique used.

Experimental Protocol for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (GC or LC).

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of morpholine-4-sulfonyl fluoride is expected to show characteristic absorption bands for the sulfonyl group (S=O stretching) and the C-O and C-N bonds of the morpholine ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~2950-2850C-H stretching
~1350-1300Asymmetric SO₂ stretching
~1180-1140Symmetric SO₂ stretching
~1115C-O-C stretching
~850-750S-F stretching

Note: These are approximate ranges and can be influenced by the physical state of the sample.

Experimental Protocol for IR Spectroscopy:

  • For a solid sample, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. For a liquid sample, a thin film between salt plates can be used.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

X-ray Crystallography

Hypothetical Protocol for Single-Crystal X-ray Diffraction:

  • Grow suitable single crystals of morpholine-4-sulfonyl fluoride, for example, by slow evaporation of a solution in an appropriate solvent.

  • Mount a single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure to obtain accurate atomic coordinates, bond lengths, and bond angles.

Computational Structural Analysis

In the absence of complete experimental data, computational chemistry provides a powerful tool for predicting the structural and spectroscopic properties of morpholine-4-sulfonyl fluoride.

Methodology:

  • Geometry Optimization: Perform geometry optimization using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This will provide the lowest energy conformation and theoretical bond lengths and angles.

  • Frequency Calculations: Perform frequency calculations on the optimized geometry to confirm it is a true minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Chemical Shift Calculations: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These can be compared with experimental data for validation.

G start Initial Molecular Structure dft DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->dft freq_calc Frequency Calculation dft->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO Method) dft->nmr_calc optimized_geom Optimized Geometry (Bond Lengths, Angles) dft->optimized_geom predicted_ir Predicted IR Spectrum freq_calc->predicted_ir predicted_nmr Predicted NMR Spectra (¹H, ¹³C, ¹⁹F) nmr_calc->predicted_nmr

Caption: Computational chemistry workflow for structural analysis.

Conclusion

The structural analysis of morpholine-4-sulfonyl fluoride requires a synergistic application of synthetic chemistry, spectroscopy, and computational modeling. While a complete experimental dataset for this specific molecule remains to be published, this guide provides a comprehensive framework for its characterization based on established principles and data from analogous compounds. The protocols and predictive data herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the confident identification and utilization of this important synthetic building block.

References

  • ResearchGate. Morpholine sulfur trifluoride: Vibrational spectra, conformational properties and crystal structure. Available from: [Link]

  • Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. Available from: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • ACS Publications. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Available from: [Link]

  • PubChem. Morpholine-4-sulfonyl fluoride. Available from: [Link]

  • PubMed Central. Syntheses, crystal structures and Hirshfeld surface analyses of N-arylsulfonyl derivatives of cytisine. Available from: [Link]

  • Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. Available from: [Link]

  • Advanced Engineering Science. CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS. Available from: [Link]

  • ResearchGate. Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of ((4-acetamidophenyl)sulfonyl)(carboxylatomethyl) amide- κ2N,O)bis(1,10-phenantroline-κ2N,N') nickel(II) heptahydrate, [Ni(abgly)(phen)2]·7H 2O, C34H40N6NIO12S. Available from: [Link]

  • PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • Canadian Journal of Chemistry. Morpholines: stereochemistry and preferred steric course of quaternization. Available from: [Link]

  • National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. Available from: [Link]

Sources

Methodological & Application

Application Note: Morpholine-4-sulfonyl Fluoride in SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the specific properties, synthesis, and application of Morpholine-4-sulfonyl fluoride , a representative sulfamoyl fluoride SuFEx warhead.

Executive Summary & Technical Rationale

Morpholine-4-sulfonyl fluoride (MSF) represents a distinct class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents known as sulfamoyl fluorides (


).[1] Unlike their carbon-bound counterparts (aryl sulfonyl fluorides like PMSF), sulfamoyl fluorides possess exceptional thermodynamic and hydrolytic stability.[1]

Why use Morpholine-4-sulfonyl fluoride?

  • "Sleeping Beauty" Reactivity: It is virtually inert to hydrolysis in aqueous media (pH 1–10) and plasma, resisting non-specific reaction with abundant nucleophiles.

  • Context-Dependent Activation: It reacts only when activated by specific protein microenvironments (proximity effect) or chemical catalysts (e.g., DBU, BEMP, or silicon activation).

  • Physicochemical Properties: The morpholine ring improves water solubility and metabolic stability, making it an ideal fragment for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD).[1]

Mechanism of Action: The SuFEx Exchange

The SuFEx reaction relies on the substitution of the fluoride leaving group at the hexavalent sulfur center. For sulfamoyl fluorides like MSF, the N-S bond stabilizes the S(VI) center via resonance, raising the activation energy required for nucleophilic attack.

Diagram 1: Mechanism of Sulfamoyl Fluoride Activation

This diagram illustrates the difference between background hydrolysis (blocked) and catalyzed exchange.

SuFEx_Mechanism cluster_0 Stability Zone (No Reaction) cluster_1 Activation Zone (SuFEx Click) MSF Morpholine-4-SO2F (Stable Electrophile) NoRxn No Hydrolysis (> 24h stability) MSF->NoRxn + Water TS Pentacoordinate Transition State MSF->TS Binding Water H2O / Plasma Protein Target Protein (Tyr/Ser/Lys/His) Protein->TS Nucleophilic Attack Environment H-Bond Network / Proximity Effect Environment->TS Catalysis Product Covalent Adduct (Protein-SO2-Morpholine) TS->Product Fluoride F- (Leaving Group) TS->Fluoride

Caption: The "Sleeping Beauty" mechanism. Unlike sulfonyl chlorides, MSF resists hydrolysis but undergoes rapid exchange when activated by a specific protein pocket or catalyst.

Comparative Reactivity Data

The following table contrasts Morpholine-4-sulfonyl fluoride with other common electrophiles to justify selection.

Reagent ClassExample CompoundHydrolytic Stability (

, pH 7.4)
Reactivity ProfilePrimary Application
Sulfamoyl Fluoride Morpholine-4-SO2F > 24 Hours Latent / Tunable In vivo probes, Targeted Covalent Inhibitors
Aryl Sulfonyl FluoridePMSF~1-2 HoursHighBroad-spectrum protease inhibition
FluorosulfateAryl-OSO2FVariable (High)ModerateTyrosine/Lysine modification
Sulfonyl ChlorideTosyl ChlorideMinutesVery High (Promiscuous)Synthetic intermediate (Not bio-compatible)

Experimental Protocols

Protocol A: Synthesis of Morpholine-4-sulfonyl Fluoride

Note: While commercially available, in-situ generation is often required for library synthesis.[1]

Reagents:

  • Morpholine (1.0 equiv)[1]

  • AISF (4-Acetamido-benzenesulfonyl fluoride) or SuFEx-IT™ (Solid SO2F2 surrogates)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]

  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step:

  • Preparation: Dissolve Morpholine (1 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Activation: Add DBU (2.0 equiv). Stir at Room Temperature (RT) for 5 minutes.

  • Fluorosulfurylation: Add AISF (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: ~169.18 Da).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU and excess morpholine), then brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). MSF is typically a crystalline solid.

Protocol B: Silicon-SuFEx (Si-SuFEx) Ligation

Use this for conjugating the morpholine warhead to complex scaffolds (e.g., fluorophores or drugs) via a silyl ether.[1]

Reagents:

  • Morpholine-4-sulfonyl fluoride (1.2 equiv)[1]

  • Silyl Ether Partner (R-O-TMS) (1.0 equiv)[1]

  • Catalyst: BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or DBU (10-20 mol%)[1]

  • Solvent: MeCN or DMF[1]

Procedure:

  • Mix the silyl ether and MSF in MeCN (0.5 M).

  • Add the catalyst (BEMP is preferred for difficult substrates).

  • Stir at RT. The reaction is driven by the formation of the strong Si-F bond (gas/volatile byproduct).

  • Validation: The release of the silyl fluoride byproduct drives the reaction to completion, yielding the stable sulfate/sulfamate linkage.

Protocol C: Covalent Protein Labeling (ABPP)

Targeting Tyrosine (Tyr), Lysine (Lys), or Histidine (His) residues.[1]

Buffer System: PBS (pH 7.4) or HEPES (pH 7.5). Avoid TRIS if high concentrations of primary amines interfere (though SuFEx is generally chemoselective).

Step-by-Step:

  • Proteome Preparation: Dilute cell lysate to 1 mg/mL in PBS.

  • Probe Addition: Add Morpholine-4-sulfonyl fluoride probe (dissolved in DMSO) to a final concentration of 1–10 µM. Keep DMSO < 2%.

  • Incubation: Incubate at 37°C for 1 to 4 hours .

    • Expert Insight: Unlike acrylamides (which react in minutes), sulfamoyl fluorides may require longer incubation to find the correct orientation for the "click" event.

  • Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boiling for 5 mins.
    
  • Analysis: Proceed to SDS-PAGE (fluorescence scanning) or Streptavidin enrichment for Mass Spectrometry (LC-MS/MS).

Workflow Visualization: Activity-Based Protein Profiling

This diagram outlines the workflow for using an MSF-based probe to identify drug targets.[1]

ABPP_Workflow Start Cell Lysate / Proteome Probe Add MSF-Probe (Morpholine-SO2F-Alkyne) Start->Probe 1-10 µM Incubate Incubation (37°C, 1-4 hrs) Probe->Incubate Covalent Tagging Click CuAAC Click (Add Azide-Reporter) Incubate->Click Bioorthogonal Step Analyze Analysis (Gel / LC-MS) Click->Analyze Identification

Caption: ABPP workflow utilizing the stability of MSF to label specific targets before clicking with a reporter tag.

Safety & Handling

  • Toxicity: Sulfonyl fluorides are covalent modifiers.[2] While MSF is less reactive than PMSF, it should be treated as a potential skin/eye irritant and toxic if inhaled.

  • Fluoride Release: The reaction releases Fluoride ions (

    
    ).[1] Ensure waste streams are managed according to local regulations for fluorinated compounds.
    
  • Storage: Store solid MSF at 4°C or -20°C. It is stable for months/years if kept dry.

References

  • Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]

  • Jones, L. H., et al. (2023).[5] "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology.

  • Dong, J., et al. (2014).[3] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. [1]

  • Genentech Research. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Royal Society of Chemistry.

Sources

targeting non-cysteine residues with morpholine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeting Non-Cysteine Residues with Morpholine-4-Sulfonyl Fluoride (MSF)

Executive Summary

The covalent targeting of non-cysteine residues represents a paradigm shift in ligand discovery, expanding the "druggable" proteome beyond the ~2% of residues (cysteines) traditionally targeted by acrylamides. Morpholine-4-sulfonyl fluoride (MSF) serves as a premier "scout fragment" in this domain. Belonging to the sulfamoyl fluoride class of Sulfur-Fluoride Exchange (SuFEx) warheads, MSF offers a unique balance of aqueous stability and context-dependent reactivity.

This guide details the mechanism, application, and protocols for using MSF to target Tyrosine (Tyr) , Lysine (Lys) , Histidine (His) , and Serine (Ser) residues. It is designed for researchers utilizing covalent fragment screening (CFS) and mass spectrometry-based proteomics.

Scientific Foundation: The SuFEx Mechanism

Beyond Cysteine: Context-Dependent Reactivity

Unlike highly reactive sulfonyl chlorides or non-specific alkylators, sulfonyl fluorides (SFs) like MSF are relatively inert in physiological buffer. They do not react indiscriminately with solvent-exposed nucleophiles. Instead, their reactivity is driven by molecular recognition .

  • Proximity Effect: The morpholine scaffold (or the larger ligand to which the SF is attached) binds to a protein pocket, bringing the

    
     warhead into close proximity with a nucleophilic side chain.
    
  • Transition State Stabilization: The local protein environment often perturbs the pKa of the target residue (e.g., a catalytic Lys or a Tyr near a basic residue), facilitating the nucleophilic attack on the sulfur center and the heterolytic ejection of fluoride.

Reaction Chemistry

The reaction follows a concerted substitution mechanism where the nucleophile attacks the sulfur(VI) center.

  • Tyrosine: Forms a fluorosulfate (stable).

  • Lysine: Forms a sulfonamide (stable).

  • Histidine: Forms a sulfonyl-imidazole (potentially reversible/hydrolytically sensitive, but often stable in hydrophobic pockets).

  • Serine: Forms a sulfonate ester (common in catalytic triads).

SuFEx_Mechanism Protein Protein Binding Pocket Complex Non-Covalent Complex (Proximity) Protein->Complex Affinity MSF Morpholine-4-sulfonyl fluoride (Warhead) MSF->Complex Binding TS Transition State (F- Departure) Complex->TS Nucleophilic Attack (Tyr/Lys/His) Product Covalent Adduct (Sulfonylated Protein) TS->Product SuFEx Reaction Fluoride Fluoride Ion (Leaving Group) TS->Fluoride

Figure 1: The SuFEx reaction mechanism driven by protein-ligand binding proximity. The inert SF warhead activates only when positioned near a nucleophile within the binding pocket.

Application 1: Covalent Fragment Screening (Intact Protein MS)

This workflow is used to determine if MSF (or a library of SF-fragments) binds to your target protein.[1][2]

Experimental Design
  • Protein Requirement: >95% purity, in a buffer free of primary amines (no Tris) if targeting Lysine. HEPES or Phosphate is preferred.

  • Concentration: 5–10 µM protein.

  • Fragment Concentration: 50–500 µM (10x–100x excess).

Protocol: Intact Mass Analysis
  • Buffer Exchange: Buffer exchange protein into 20 mM HEPES (pH 7.5), 150 mM NaCl. Note: Avoid DTT/BME as they can reduce disulfides, though SFs are generally resistant to reduction.

  • Incubation:

    • Mix Protein (5 µM final) with MSF (200 µM final).

    • Include a DMSO-only control.

    • Incubate at 25°C for 4 to 24 hours . (SF kinetics are slower than acrylamides).

  • Quenching: Add Formic Acid to 1% final concentration to stop the reaction and denature the protein.

  • LC-MS Analysis:

    • Inject 1–2 µg of protein onto a C4 desalting column (e.g., Waters BEH C4).

    • Elute with a rapid Acetonitrile gradient (5% to 95% over 5 mins).

    • Detect via ESI-TOF or Orbitrap MS.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

Data Interpretation (The "Mass Shift")

Successful labeling is identified by a specific mass increase corresponding to the "sulfonyl-morpholine" moiety.

ComponentFormulaMonoisotopic Mass (Da)
Morpholine-4-sulfonyl fluoride

169.02
Leaving Group (-F)

-18.99
Proton Loss (-H)

(from residue)
-1.01
Net Mass Shift

+149.01

Critical QC: If you see a mass shift of +169 Da , it indicates non-covalent adduct formation (the fluoride did not leave) or incorrect deconvolution. The covalent adduct must be +149 Da .

Application 2: Site Identification (Peptide Mapping)

Once labeling is confirmed, you must identify which residue (Tyr, Lys, His) was modified.

Protocol: Bottom-Up Proteomics
  • Labeling: Perform incubation as described in 3.2, but scale up to 20 µg protein.

  • Denaturation/Reduction/Alkylation:

    • Add Urea (8M final) or Guanidine HCl (6M).

    • Add TCEP (5 mM) and Chloroacetamide (10 mM). Incubate 30 min RT.

    • Note: Do not use high temperature boiling, as sulfonyl-imidazoles (His) can be heat labile.

  • Digestion:

    • Dilute Urea to <2M using 50 mM Ammonium Bicarbonate (pH 8.0).

    • Add Trypsin (1:50 enzyme:protein ratio).

    • Incubate overnight at 37°C.

  • Desalting: Use C18 StageTips or spin columns.

  • LC-MS/MS: Run on a high-resolution instrument (e.g., Orbitrap Exploris/Eclipse). Use a standard 60-90 min gradient.

Database Search Parameters

Configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with the following variable modification:

  • Modification Name: MorpholineSulfonyl

  • Composition:

    
    
    
  • Delta Mass: +149.0143 Da

  • Target Residues: Y, K, H, S, T (Select all to discover unexpected reactivity).

Strategic Workflow Diagram

Workflow Start Start: Purified Target Protein Incubation Incubate with MSF (200 µM) 4-24h @ 25°C Start->Incubation Split Split Sample Incubation->Split Intact Intact Protein LC-MS Split->Intact QC / Screening Digest Trypsin Digestion (No Boiling) Split->Digest Site ID Analysis1 Check for +149 Da Shift (Occupancy %) Intact->Analysis1 LCMSMS LC-MS/MS Peptide Mapping Digest->LCMSMS Search Search Mod: +149.0143 Residues: Y, K, H, S LCMSMS->Search

Figure 2: Integrated workflow for validating MSF labeling and identifying the specific amino acid modification site.

Troubleshooting & Validation

  • Low Labeling Efficiency:

    • Cause: The "Morpholine" fragment may not bind the pocket tightly enough to drive the reaction.

    • Solution: Increase concentration or incubation time. If still no labeling, the pocket may not support SuFEx geometry.

  • Non-Specific Labeling:

    • Observation: Multiple +149 shifts or labeling of surface Lysines.

    • Solution: Perform a competition assay.[3][4] Pre-incubate with a known high-affinity non-covalent inhibitor. If the MSF signal disappears, the labeling is specific (driven by binding).

  • Stability of Histidine Adducts:

    • Sulfonyl-imidazoles (His adducts) can be hydrolytically unstable at low pH. If you suspect His labeling but see nothing, try digesting at pH 8.5 and avoiding acidic quenching if possible, or analyze immediately.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5] Angewandte Chemie International Edition. [Link][5][6]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Fadeyi, O. O., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue.[5] ACS Chemical Biology. [Link][5]

  • Hymel, D., & Burke, T. R. (2017). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling. ChemMedChem. [Link]

  • Ray-Soni, A., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Journal of Medicinal Chemistry. [Link]

Sources

Applications of Sulfonyl Fluorides in Chemical Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Rise of a Privileged Warhead in Chemical Biology

In the intricate landscape of chemical biology and drug discovery, the ability to selectively probe and modulate protein function is paramount. Covalent chemical probes have emerged as indispensable tools for the identification and validation of novel therapeutic targets. Among the diverse arsenal of electrophilic warheads, sulfonyl fluorides (R-SO₂F) have garnered significant attention, earning the moniker of a "privileged" warhead.[1][2][3] This privileged status stems from a unique and advantageous balance between stability and reactivity.[1][4][5] Sulfonyl fluorides exhibit remarkable stability in aqueous environments, a critical prerequisite for biological applications, yet possess a context-dependent reactivity towards a range of nucleophilic amino acid residues.[1][2][3] This finely tuned reactivity allows for the selective covalent modification of target proteins, minimizing off-target effects that can plague more promiscuous electrophiles.[2]

The primary mechanism of action involves a nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonylated adduct, effectively creating a permanent link between the probe and its protein target.[2] This covalent and often irreversible interaction is the cornerstone of their utility in a multitude of applications.

This technical guide provides a comprehensive overview of the applications of sulfonyl fluoride-based chemical probes, offering detailed insights and field-proven protocols for researchers, scientists, and drug development professionals.

I. The Versatility of Sulfonyl Fluorides: Targeting a Spectrum of Nucleophilic Residues

A key advantage of sulfonyl fluorides lies in their ability to react with a variety of nucleophilic amino acid residues within protein binding sites. While initially recognized for their reactivity with the active site serine of proteases, their utility has expanded to include a broader range of targets.[1][3] This versatility significantly broadens the scope of the "ligandable proteome," opening up new avenues for probe development and drug discovery.[6]

The reactivity of a sulfonyl fluoride with a particular residue is not solely dependent on the intrinsic nucleophilicity of the amino acid but is also heavily influenced by the local protein microenvironment.[3][7] Factors such as the pKa of the residue, its accessibility, and the presence of nearby activating residues can dramatically enhance its reactivity towards the sulfonyl fluoride warhead.

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluorides

Amino Acid ResidueNucleophilic GroupCommon Protein TargetsKey Considerations
Serine (Ser) Hydroxyl (-OH)Serine proteases, lipases, esterasesThe catalytic serine in the active site of these enzymes is often highly activated, making it a prime target.[1][3]
Tyrosine (Tyr) Phenolic hydroxyl (-OH)Kinases, phosphatases, various enzymesThe pKa of the tyrosine phenol can be lowered by the local environment, increasing its nucleophilicity.[3][8][9][10]
Lysine (Lys) Epsilon-amino (-NH₂)Kinases, various enzymesThe lysine side chain is often involved in binding and catalysis, and its reactivity is pH-dependent.[6][11]
Threonine (Thr) Hydroxyl (-OH)Proteasomes, other enzymesStructurally similar to serine, but generally less reactive.[1][3]
Histidine (His) Imidazole ringVarious enzymesThe imidazole side chain can act as a nucleophile, particularly when deprotonated.[1]
Cysteine (Cys) Thiol (-SH)Cysteine proteasesWhile sulfonyl fluorides can react with cysteine, the resulting thiosulfonate ester can be unstable.

This multi-targeting capability distinguishes sulfonyl fluorides from more specific warheads, such as those that exclusively target cysteine, and underscores their broad applicability in chemical biology.[3]

II. Core Application: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes directly within complex biological systems.[12][13][14] Sulfonyl fluoride-based probes are exceptionally well-suited for ABPP due to their stability and tunable reactivity.[12]

The fundamental principle of ABPP involves the use of an activity-based probe (ABP) that consists of three key components: a reactive group (the sulfonyl fluoride warhead), a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.[13]

ABPP_Workflow cluster_incubation Step 1: Probe Incubation cluster_detection Step 2: Detection & Enrichment cluster_analysis Step 3: Identification & Analysis Proteome Complex Proteome (e.g., cell lysate) Labeled_Proteome Labeled Proteome Proteome->Labeled_Proteome Covalent Labeling of Active Enzymes ABP Sulfonyl Fluoride ABP Gel SDS-PAGE & In-gel Fluorescence Scanning Labeled_Proteome->Gel Click Chemistry (e.g., with biotin-azide) Enrichment Enrichment of Labeled Proteins Labeled_Proteome->Enrichment Click Chemistry & Streptavidin Enrichment MS LC-MS/MS Analysis Enrichment->MS On-bead Digestion Data Data Analysis MS->Data Protein Identification & Quantification

Protocol: General Procedure for In Vitro ABPP of Serine Hydrolases

This protocol outlines a general procedure for labeling active serine hydrolases in a cell lysate using a sulfonyl fluoride probe equipped with a clickable alkyne tag.

Materials:

  • Cell Lysate: Prepared in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4) without protease inhibitors that target serine hydrolases.

  • Sulfonyl Fluoride Probe (Alkyne-tagged): Stock solution in DMSO (e.g., 10 mM).

  • Reporter Tag: Azide-functionalized biotin or fluorophore (e.g., 1 mM in DMSO).

  • Click Chemistry Reagents: Copper(II) sulfate (CuSO₄), tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • SDS-PAGE reagents and equipment.

  • Fluorescence gel scanner or streptavidin-HRP for western blotting.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Probe Labeling:

    • In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1 mg/mL in lysis buffer.

    • Add the alkyne-tagged sulfonyl fluoride probe to a final concentration of 1-10 µM.

    • Incubate at room temperature for 30-60 minutes.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the following reagents in order:

      • Azide-reporter tag (final concentration 50 µM).

      • TCEP (final concentration 1 mM).

      • TBTA (final concentration 100 µM).

      • CuSO₄ (final concentration 1 mM).

    • Vortex briefly and incubate at room temperature for 1 hour, protected from light if using a fluorescent tag.

  • Sample Preparation for SDS-PAGE:

    • Add 4x SDS-PAGE loading buffer to the reaction mixture.

    • Boil the samples for 5 minutes at 95°C.

  • Gel Electrophoresis and Visualization:

    • Separate the proteins by SDS-PAGE.

    • For fluorescently tagged proteins, visualize the gel directly using a fluorescence scanner.

    • For biotin-tagged proteins, transfer the proteins to a membrane and detect using streptavidin-HRP and chemiluminescence.

Expected Outcome: Labeled active enzymes will appear as distinct bands on the gel or blot, allowing for the profiling of their activity.

III. Covalent Inhibitor and Drug Discovery

The ability of sulfonyl fluorides to form stable covalent bonds with their protein targets makes them highly attractive warheads for the design of covalent inhibitors.[1][15][16] By incorporating a sulfonyl fluoride moiety into a molecule with high affinity for a specific protein, researchers can develop potent and selective irreversible inhibitors. This approach has several advantages, including:

  • Prolonged duration of action: The irreversible nature of the bond can lead to a longer-lasting therapeutic effect.

  • Improved potency: Covalent binding can overcome weak binding affinities.

  • Targeting challenging proteins: Covalent inhibitors can be effective against targets that have been difficult to drug with traditional small molecules.

The development of covalent drugs targeting residues other than cysteine is a rapidly growing area of research, and sulfonyl fluorides are at the forefront of this expansion.[15][16]

Covalent_Inhibitor_Design cluster_design Design & Synthesis cluster_interaction Target Engagement Scaffold High-Affinity Ligand (Scaffold) Covalent_Inhibitor Covalent Inhibitor Scaffold->Covalent_Inhibitor Chemical Synthesis Warhead Sulfonyl Fluoride (Warhead) Warhead->Covalent_Inhibitor Target_Protein Target Protein with Nucleophilic Residue Covalent_Inhibitor->Target_Protein Reversible Binding Covalent_Adduct Stable Covalent Adduct (Inhibition) Target_Protein->Covalent_Adduct Irreversible Covalent Bond Formation

IV. Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The Mechanistic Heartbeat

The reactivity of sulfonyl fluorides is a cornerstone of a broader class of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[5][17][18][19] This "click chemistry" platform, championed by Nobel laureate K. Barry Sharpless, involves the exchange of a fluoride atom on a hexavalent sulfur center with a nucleophile.[17][20] The S-F bond is kinetically stable but can be activated under appropriate conditions, such as in the presence of a suitably positioned nucleophile within a protein binding site.[4][20]

The principles of SuFEx chemistry not only explain the reactivity of sulfonyl fluorides with proteins but also provide a powerful toolkit for the synthesis of a wide range of chemical probes and building blocks for drug discovery.[18][20]

V. Future Perspectives and Conclusion

The applications of sulfonyl fluorides in chemical biology are continually expanding.[3][7] Ongoing research is focused on developing new sulfonyl fluoride-based probes with enhanced selectivity and novel functionalities.[7] Furthermore, the integration of sulfonyl fluoride chemistry with other cutting-edge technologies, such as proteomics and genetic code expansion, promises to further revolutionize our ability to study and manipulate biological systems.[7]

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Petri, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3053. [Link]

  • Ye, Y., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11843–11848. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Wang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(18), 15461–15491. [Link]

  • Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541–548. [Link]

  • Parker, C. G., et al. (2021). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 143(30), 11473–11485. [Link]

  • Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541–548. [Link]

  • Zha, Y., et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 4(5), 329–338. [Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 837–847. [Link]

  • Lucas, S. W., et al. (2022). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 129, 106227. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 837–847. [Link]

  • Witte, M. D., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Angewandte Chemie International Edition, 51(45), 11333–11336. [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Biochemical Pharmacology, 180, 114135. [Link]

  • Gabillet, S., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(93), 12948–12951. [Link]

  • Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1097–1105. [Link]

  • Wang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6944–6975. [Link]

  • Isom, V., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 13(28), 8272–8277. [Link]

  • Yang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 133. [Link]

  • Ball, N. D. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

Sources

Application Note: Engineering Next-Generation Covalent Inhibitors with Sulfonyl Fluoride Warheads

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Sulfonyl Fluorides

For decades, covalent drug discovery was dominated by acrylamides targeting non-catalytic cysteines (e.g., Ibrutinib, Osimertinib). However, cysteine is rare (approx. 2% of the proteome) and often absent from critical binding pockets.

The Sulfonyl Fluoride (SF) warhead has emerged as a "privileged" electrophile, revitalized by the concept of Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike highly reactive acyl halides, SFs possess a unique "Sleeping Beauty" profile: they are metabolically stable and unreactive in solution but become hyper-reactive only when precisely positioned within a protein binding pocket.

This guide details the workflow for developing SF-based Targeted Covalent Inhibitors (TCIs), enabling the targeting of Tyrosine, Lysine, Serine, Histidine, and Threonine residues—vastly expanding the druggable proteome.

Mechanistic Principles & Rational Design

The SuFEx Mechanism

The SF warhead functions via a context-dependent nucleophilic substitution. The sulfur (VI) center is electrophilic, but the S-F bond is strong and resistant to reduction and hydrolysis. Reaction occurs only when the warhead is held in close proximity to a nucleophile, often assisted by the local protein environment (e.g., H-bond networks that activate the leaving fluoride).

Reaction Stoichiometry:



Reactivity Profile
  • Tyrosine: The most common target for SFs. The phenol group reacts to form a stable sulfonate ester.

  • Lysine: Forms a sulfonamide bond.

  • Serine: Forms a sulfonate ester (common in serine proteases).

  • Histidine: Forms a sulfonyl-imidazole (less common but possible).

Visualizing the Design Logic

The following diagram illustrates the critical decision-making process for SF inhibitor design.

SF_Design_Workflow cluster_legend Decision Logic Start Target Analysis Residue_Check Nucleophile Available? Start->Residue_Check Cys Cysteine Residue_Check->Cys Yes NonCys Tyr / Lys / Ser / His Residue_Check->NonCys No Warhead_Sel Select Warhead Cys->Warhead_Sel NonCys->Warhead_Sel Acrylamide Acrylamide/Michael Acceptor Warhead_Sel->Acrylamide Cys Target SF_Design Sulfonyl Fluoride (SuFEx) Warhead_Sel->SF_Design Residue Agnostic Docking Reactive Docking (Distance < 4Å) SF_Design->Docking Synthesis Synthesis & Testing Docking->Synthesis

Figure 1: Decision matrix for selecting Sulfonyl Fluoride warheads based on active site residue availability.

Biochemical Characterization: Determination[1][2]

Traditional


 values are time-dependent for covalent inhibitors and therefore misleading. The gold standard metric is the second-order rate constant, 

, which describes the efficiency of covalent bond formation.[1]
Kinetic Parameters Defined
  • 
     (M):  The reversible binding constant (affinity of the inhibitor for the pocket before reaction).
    
  • 
     (s⁻¹):  The maximum rate of inactivation (bond formation).
    
  • 
     (M⁻¹s⁻¹):  The bimolecular rate constant; higher values indicate more potent inhibition.
    
Protocol: Continuous Assay Method

Objective: Determine kinetic parameters using a reporter substrate.

  • Preparation: Prepare enzyme buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100). Avoid DTT if possible, though SFs are generally resistant to thiols.

  • Inhibitor Dilution: Prepare a 2-fold serial dilution of the SF inhibitor (e.g., 8 concentrations ranging from 0.1

    
     to 10 
    
    
    
    ).
  • Reaction Setup:

    • Mix Enzyme + Substrate (at

      
       concentration).
      
    • Initiate reaction by adding Inhibitor.

    • Immediately monitor product formation (fluorescence/absorbance) continuously for 60–90 minutes.

  • Data Analysis:

    • Fit progress curves to the exponential decay equation:

      
      .
      
    • Plot

      
       vs. [Inhibitor].[2]
      
    • Fit to the hyperbolic equation:

      
      .
      

Data Presentation Table:

ParameterDefinitionTarget Value (Lead)Note

Reversible affinity< 100 nMDriven by the scaffold/pharmacophore.

Reactivity rate> 10⁻³ s⁻¹Driven by warhead positioning/chemistry.

Overall Potency> 10⁵ M⁻¹s⁻¹The critical metric for ranking compounds.

Protocol: Mass Spectrometry Validation

Proving covalent engagement is mandatory. Unlike reversible inhibitors, SFs leave a permanent "scar" on the protein that can be detected by MS.

Intact Protein MS (Stoichiometry)

Purpose: Confirm 1:1 labeling and absence of non-specific multi-labeling.

Step-by-Step Protocol:

  • Incubation: Incubate Protein (10 µM) with Inhibitor (20 µM, 2 eq) in reaction buffer for 1–4 hours at RT.

  • Control: Run a DMSO-only control in parallel.

  • Desalting: Remove excess unbound inhibitor using Zeba Spin Desalting Columns (7K MWCO) or LC diversion.

  • LC-MS Analysis: Inject onto a C4 column coupled to a Q-TOF or Orbitrap.

  • Deconvolution: Use MaxEnt1 or equivalent software to deconvolute the raw charge envelope to zero-charge mass.

Calculating the Mass Shift: The SF reaction releases HF. Therefore, the mass added to the protein is the mass of the inhibitor minus the mass of HF (20.01 Da).



Peptide Mapping (Site Identification)

Purpose: Identify the exact amino acid residue modified.

  • Digestion: Denature, reduce, and alkylate the labeled protein. Digest with Trypsin (or Chymotrypsin if the target is Tyr-rich) overnight.

  • LC-MS/MS: Analyze peptides using a C18 column with a standard acetonitrile gradient.

  • Database Search: Set a variable modification for the specific mass shift (

    
    ).
    
  • Validation: Manually inspect MS2 spectra to confirm the modification is on the predicted residue (e.g., Tyr402).

Protocol: Cellular Target Engagement (TE)

Demonstrating that the SF inhibitor binds the target inside a living cell is the final hurdle.

Probe vs. Inhibitor Competition (Gel-Based)

This method requires a "reporter probe"—usually an analog of your inhibitor tagged with a click handle (alkyne) or a biotin-SF broad-spectrum probe.

Workflow Diagram:

TE_Workflow Cells Live Cells Treat Treat with Test Inhibitor (Dose Response) Cells->Treat Lysis Cell Lysis Treat->Lysis Probe Add SF-Alkyne Probe (Labels remaining free target) Lysis->Probe Click CuAAC Click Reaction (Add Rhodamine-Azide) Probe->Click Gel SDS-PAGE & Fluorescent Scanning Click->Gel Result Loss of Band = Target Engagement Gel->Result

Figure 2: Cellular Target Engagement Workflow using competitive labeling.

Protocol Steps:

  • Treatment: Treat cells with increasing concentrations of the SF inhibitor (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

  • Lysis: Wash cells and lyse in PBS + 1% NP-40 + Protease Inhibitors.

  • Probe Labeling: Add the SF-Alkyne probe (e.g., 1 µM) to the lysate and incubate for 1 hour. Note: If the inhibitor bound the target in the cells, the probe cannot bind.

  • Click Chemistry: Add Click Mix (100 µM TBTA, 1 mM TCEP, 1 mM CuSO4, 25 µM Rhodamine-Azide). Incubate 1 hour.

  • Readout: Run SDS-PAGE. Scan for Rhodamine fluorescence. A disappearance of the fluorescent band at the target's MW indicates successful engagement.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur (VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Hixon, M. S. (2015). Rapid determination of the specificity constant of irreversible inhibitors (

    
    ) by means of an endpoint competition assay.[4] Angewandte Chemie, 54(47), 14099-14102. Link
    

Sources

Troubleshooting & Optimization

common side reactions of morpholine-4-sulfonyl fluoride with amino acids

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Morpholine-4-Sulfonyl Fluoride (MSF) Reactivity Profiles

Executive Summary

Morpholine-4-sulfonyl fluoride (MSF) is a sulfamoyl fluoride reagent, distinct from aryl sulfonyl fluorides like PMSF. While PMSF is a rapid, non-specific serine protease inhibitor with poor aqueous stability, MSF represents the SuFEx (Sulfur-Fluoride Exchange) class of warheads. It offers superior hydrolytic stability but requires specific activation (proximity or pH tuning) to label amino acids effectively.

This guide addresses the unique "side reactions" of MSF—specifically its transient reaction with Cysteine , its pH-dependent promiscuity toward Lysine/Tyrosine , and its kinetic latency compared to traditional electrophiles.

Part 1: Troubleshooting & FAQs

Issue 1: "I observe rapid initial binding to my protein, but the adduct disappears during mass spectrometry or dialysis. What is happening?"

Diagnosis: Transient Cysteine Modification (The "Cysteine Sink" Effect). Unlike the stable sulfonamide bonds formed with Lysine or sulfonate esters with Tyrosine/Serine, MSF reacts rapidly with Cysteine to form a thiosulfonate intermediate. This adduct is thermodynamically unstable and susceptible to hydrolysis or reaction with other nucleophiles (e.g., DTT, glutathione), causing the probe to "fall off."

  • The Mechanism: The high nucleophilicity of Cysteine allows it to attack the sulfur center faster than Lys/Tyr, but the resulting S-S bond is labile.

  • Corrective Action:

    • Avoid reducing agents: Do not use DTT or β-mercaptoethanol during the labeling step, as they will rapidly cleave the thiosulfonate.

    • Cysteine Blocking: If Cysteine is not the target, pre-block surface Cysteines with iodoacetamide (IAA) or N-ethylmaleimide (NEM) to force the MSF to react with the intended Lysine or Tyrosine residues.

Issue 2: "My target Serine protease is not being inhibited, even though I used standard PMSF concentrations."

Diagnosis: Kinetic Latency (Low Intrinsic Reactivity). MSF is a sulfamoyl fluoride, which is electronically more stable than the aryl sulfonyl fluoride (PMSF). The morpholine nitrogen donates electron density to the sulfonyl group, reducing the electrophilicity of the sulfur center.

  • The Science: PMSF has a half-life of ~1 hour in pH 7.5 buffer; MSF is stable for days. Consequently, MSF reacts much slower and often requires proximity acceleration (binding affinity to the pocket) to drive the covalent bond formation.

  • Corrective Action:

    • Increase Incubation Time: Extend labeling from 30 mins to 4–12 hours.

    • Increase Concentration: MSF may require 5–10x higher concentrations than PMSF for equivalent inhibition rates in the absence of strong non-covalent binding.

    • Check pH: Serine nucleophilicity is low at neutral pH. Increasing pH to 8.0–8.5 can assist, though it increases Lysine background (see Issue 3).

Issue 3: "I am seeing non-specific background labeling on multiple residues in my proteomics data."

Diagnosis: pH-Driven Promiscuity (Lysine/Tyrosine/Histidine). While MSF is designed to be specific, at elevated pH (>8.0), the deprotonated states of Lysine (ε-amino) and Tyrosine (phenol) become competent nucleophiles for SuFEx chemistry.

  • The Science: Sulfonyl fluorides are "privileged" electrophiles that can modify Lys, Tyr, His, and Ser.[1] In the absence of a specific binding pocket, high pH drives non-specific surface labeling.

  • Corrective Action:

    • Buffer Exchange: Perform labeling at pH 7.2–7.4 . At this pH, only residues with perturbed pKa values (e.g., catalytic Lysines or active site Tyrosines) are reactive enough to displace the fluoride.

    • Quenching: Quench the reaction with an excess of a primary amine (e.g., Tris or glycine) after the incubation period to scavenge unreacted MSF before denaturation/digestion.

Part 2: Reactivity & Stability Data

Table 1: Amino Acid Reactivity Profile of MSF
Target ResidueReaction ProductStability of AdductReactivity Driver
Cysteine ThiosulfonateLow / Reversible High Nucleophilicity (Kinetic control)
Lysine SulfamideHigh (Permanent) pH > 8.0 or pKa perturbation
Tyrosine SulfamateHigh (Permanent) Proximity / SuFEx activation
Serine Sulfonate EsterHigh (Permanent) Catalytic activation (Proteases)
Histidine SulfonamideVariable Local environment
Table 2: Aqueous Stability Comparison (Hydrolysis)
ReagentStructure ClassHalf-life (pH 7.5, 25°C)Primary Use Case
PMSF Aryl Sulfonyl Fluoride~1 hourAcute Protease Inhibition (Lysis)
MSF Sulfamoyl Fluoride> 24 hours Chemical Probes, Long-term Inhibition

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways of MSF reacting with proteins. Note the "Dead End" pathway for Cysteine versus the stable conjugation with Lysine/Tyrosine.

MSF_Reactivity MSF Morpholine-4-Sulfonyl Fluoride (Reagent) Complex Non-Covalent Complex (Reversible) MSF->Complex Binding Hydrolysis Hydrolysis (Very Slow) MSF->Hydrolysis pH > 9 or long time Protein Protein Target Protein->Complex Cys_Path Cysteine Attack (Fast Kinetic) Complex->Cys_Path LysTyr_Path Lys/Tyr/Ser Attack (Slow/Specific) Complex->LysTyr_Path Thiosulfonate Thiosulfonate Adduct (UNSTABLE) Cys_Path->Thiosulfonate SuFEx StableAdduct Sulfamide/Sulfonate (STABLE) LysTyr_Path->StableAdduct SuFEx (Permanent Tag) Inert Morpholine Sulfonic Acid (Inert) Hydrolysis->Inert Breakdown Free Protein + Sulfinic Acid Thiosulfonate->Breakdown Reduction/Hydrolysis (Probe Loss)

Caption: Reaction pathways of MSF. Note the instability of the Cysteine adduct (Red) vs. the stable Lys/Tyr modification (Green).

Part 4: Optimized Labeling Protocol

Objective: Selective labeling of Lysine/Tyrosine residues while minimizing non-specific background and Cysteine interference.

Materials:

  • MSF Stock: 100 mM in anhydrous DMSO (Store at -20°C).

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Workflow:

  • Preparation: Dilute protein to 1–2 mg/mL in Labeling Buffer.

    • Critical: Ensure buffer is free of primary amines (no Tris/Glycine) and reducing agents (no DTT/BME).

  • Cysteine Blockade (Optional but Recommended):

    • If Cysteine is not the target, incubate protein with 1 mM Iodoacetamide (IAA) for 30 min in the dark.

    • Remove excess IAA via desalting column (e.g., Zeba Spin).

  • MSF Addition:

    • Add MSF to a final concentration of 0.1 – 1.0 mM (maintain DMSO < 2%).

    • Note: Higher concentrations are required compared to PMSF due to MSF's lower electrophilicity.

  • Incubation:

    • Incubate at 25°C for 4–12 hours . (MSF is stable enough to support overnight incubation).

  • Quenching:

    • Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 15 mins.

    • Why? Tris contains a primary amine that will scavenge any remaining MSF, preventing over-labeling during sample workup.

  • Analysis: Proceed to LC-MS/MS or Western Blot.

References

  • Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.[1] Link

  • Grimster, N. P., et al. (2023).[2] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.[3][4][5] Journal of the American Chemical Society. Link

  • Hester, K., et al. (2022).[6] Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.[7][8] Nature Reviews Chemistry. Link

  • Wang, J., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo.[9][10] Journal of the American Chemical Society. Link

Sources

Technical Support Center: Purification of Proteins Covalently Modified by Morpholine-4-sulfonyl Fluoride (M4SF)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with morpholine-4-sulfonyl fluoride (M4SF) and other sulfur(VI) fluoride electrophiles. This resource is designed to provide practical, field-proven insights into the purification and troubleshooting of covalently modified proteins. We will move beyond simple protocols to explain the underlying principles, helping you to diagnose issues and optimize your workflow for robust and reproducible results.

Understanding the Chemistry: The Power and Pitfalls of M4SF

Morpholine-4-sulfonyl fluoride (M4SF) is a member of the sulfur(VI) fluoride exchange (SuFEx) family of reagents, which have become powerful tools for chemical biology and drug discovery.[1][2] Unlike traditional reagents that are highly specific for cysteine, M4SF and related compounds can covalently modify a broader range of nucleophilic amino acid residues, including tyrosine, lysine, histidine, and serine.[3][4][5] This expanded reactivity opens up new avenues for probing protein function and developing novel therapeutics.[3][4]

However, this reactivity also presents unique challenges. The primary hurdles in any M4SF modification workflow are ensuring efficient and specific labeling, followed by the stringent removal of unreacted reagent and the separation of the modified protein from its unmodified counterpart. This guide will address these challenges directly.

cluster_0 Labeling Reaction cluster_1 Purification Workflow Protein Protein Reaction_Mix Incubation (Controlled pH, Temp, Time) Protein->Reaction_Mix M4SF M4SF M4SF->Reaction_Mix Quench Optional: Quench Excess M4SF Reaction_Mix->Quench Crude Reaction (Modified Protein, Unmodified Protein, Excess M4SF) SEC Step 1: Remove Excess Reagent (Desalting / SEC) Quench->SEC Affinity Step 2: Isolate Protein (Affinity / IEX / HIC) SEC->Affinity Protein Mixture (Modified + Unmodified) Characterization Step 3: Analysis (SDS-PAGE, MS, Activity Assay) Affinity->Characterization Purified Modified Protein Start Crude Reaction Mix (Protein + Excess M4SF) Equilibrate Equilibrate Desalting Column with Downstream Buffer Start->Equilibrate Load Load Reaction Mix onto Column Equilibrate->Load Elute Elute with Buffer Load->Elute Collect Collect Protein Fraction Elute->Collect Waste Discard Small Molecule Fraction (M4SF, Salts) Elute->Waste End Purified Protein Sample Collect->End

Sources

Technical Support Center: Machine Learning for Predicting Sulfonyl Fluoride Reactivity and Optimizing Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for leveraging machine learning (ML) in the exciting and rapidly evolving field of sulfonyl fluoride chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to harness the predictive power of ML to navigate the complex reactivity landscape of sulfonyl fluorides and optimize reaction conditions.

Sulfonyl fluorides have emerged as powerful tools in chemical biology and drug discovery, notably for their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as covalent warheads.[1][2][3] However, their reactivity is highly sensitive to the specific substrates, reagents, and conditions employed.[4][5][6][7][8] This guide provides practical, in-depth answers to common questions and troubleshooting strategies for challenges you may encounter while building and using ML models to predict these outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you get started and understand the key concepts.

Q1: Why use machine learning for predicting sulfonyl fluoride reactivity?

A: The reactivity of sulfonyl fluorides in reactions like deoxyfluorination or their interaction with biological nucleophiles is governed by a complex interplay of electronic and steric factors.[4][5][6][7][8] Manually navigating this "reaction space" is often inefficient and resource-intensive.[6] Machine learning models, when trained on relevant experimental data, can identify subtle patterns and correlations that are not immediately obvious to human researchers.[4][5][6][7][8][9] This allows for the a priori prediction of reaction outcomes (e.g., yield) for new, untested substrates and conditions, thereby accelerating research and reducing the need for extensive trial-and-error experimentation.[6][10]

Q2: What type of machine learning model is best for this task?

A: There is no single "best" model, as the optimal choice depends on the size and nature of your dataset. However, several algorithms have proven effective:

  • Random Forest: This is an excellent starting point. It's an ensemble method based on decision trees that is robust, handles high-dimensional data well, and is less prone to overfitting than a single decision tree. It also provides a measure of "feature importance," which can offer valuable chemical insights.

  • Gradient Boosting Machines (e.g., XGBoost, LightGBM): These are often top-performing models for tabular data. They build a series of decision trees sequentially, with each new tree correcting the errors of the previous one.

  • Neural Networks: For very large and complex datasets, deep neural networks can capture highly non-linear relationships.[9][10] However, they require more data to train effectively and can be more challenging to interpret.

For most academic and early-stage industrial projects, starting with a Random Forest model is a pragmatic and powerful approach.

Q3: What are the most critical data points to include in my training set?

A: The quality and diversity of your training data are paramount. A robust dataset should include:

  • Substrate Information: Detailed descriptors of the starting material (e.g., the alcohol in a deoxyfluorination reaction).

  • Reagent Information: Descriptors for the specific sulfonyl fluoride and any other reagents like bases or catalysts.

  • Reaction Conditions: Precise values for temperature, concentration, reaction time, and solvent.

  • Outcome: A quantitative measure of success, most commonly the reaction yield determined by a reliable analytical method like ¹⁹F NMR.[6]

Q4: How do I translate a chemical structure into numbers (descriptors) for the model?

A: This process is called "feature engineering" or "featurization." You need to represent your molecules and reagents with numerical descriptors that capture their key physicochemical properties.

Descriptor TypeDescriptionExamples
Constitutional Basic properties derived from the 2D structure.Molecular weight, number of rotatable bonds, atom counts.
Topological Describe the connectivity and branching of the molecule.Wiener index, Balaban index.
Quantum Chemical Calculated using methods like Density Functional Theory (DFT).HOMO/LUMO energies, partial charges, bond dissociation energies.
Steric Quantify the size and shape of the molecule or substituents.Sterimol parameters, cone angles.
Electronic Describe the electron-donating or -withdrawing properties.Hammett parameters, calculated dipole moments.
Fingerprints Bit strings representing the presence or absence of structural features.Morgan fingerprints (ECFP/FCFP), MACCS keys.

A combination of these descriptor types often yields the best model performance.

Part 2: Troubleshooting Guides

This section provides structured guidance for common problems encountered during model development and application.

Guide 1: Poor Predictive Accuracy (Low R² or High RMSE)

Symptom: Your trained model shows a low coefficient of determination (R²) or a high root-mean-square error (RMSE) when evaluated on a test set, indicating it cannot accurately predict reaction outcomes.

Possible Causes:

  • Inadequate Descriptors: The chosen features do not capture the key factors driving the reactivity.

  • Model Overfitting: The model has learned the noise in the training data too well and fails to generalize to new, unseen data.

  • Inappropriate Model Choice: The selected algorithm is not well-suited for the complexity of your data.

Recommended Solutions:

  • Data Curation:

    • Expand the Dataset: If possible, run more experiments, particularly focusing on substrates and conditions that are underrepresented in your current dataset.

    • Check for Errors: Scrutinize your data for any experimental or recording errors.

  • Feature Engineering:

    • Add More Descriptors: Incorporate a wider range of descriptor types (e.g., combine quantum chemical calculations with topological fingerprints).

    • Feature Selection: Use techniques like recursive feature elimination or analysis of feature importances from a Random Forest model to identify and retain the most informative descriptors.

  • Model Regularization and Validation:

    • Cross-Validation: Use k-fold cross-validation during training to get a more robust estimate of the model's performance and to tune hyperparameters.

    • Regularization: For models like neural networks or linear models, apply regularization techniques (e.g., L1 or L2) to prevent overfitting.

    • Simplify the Model: If overfitting is suspected, try a simpler model (e.g., a linear model or a Random Forest with fewer trees).

Guide 2: Predictions Don't Match Experimental Results

Symptom: You use your trained model to predict optimal conditions for a new substrate. When you run the experiment in the lab, the result is significantly different from the prediction.

Possible Causes:

  • Extrapolation Error: The new substrate or conditions are too different from the data the model was trained on (i.e., it's outside the model's "domain of applicability").

  • Hidden Variables: An unrecorded experimental variable is influencing the reaction outcome (e.g., trace water, headspace atmosphere, stirring rate).

  • Descriptor Calculation Errors: The descriptors for the new substrate were calculated incorrectly or using a different method than the training set.

Recommended Solutions:

  • Assess Domain of Applicability:

    • Before trusting a prediction, check the similarity of the new substrate to the training set molecules. Techniques like Tanimoto similarity based on molecular fingerprints can be useful here.

    • If the new substrate is highly novel, the model's prediction should be considered with caution.

  • Standardize Experimental Protocols:

    • Ensure that the experimental procedure for the validation experiment is identical to the procedures used to generate the training data.

    • Review your lab notebook to ensure all potentially relevant variables were controlled and recorded.

  • Verify Feature Calculation:

    • Double-check that the featurization workflow for the new substrate is identical to the one used for the training data. This is especially critical for quantum chemical calculations, where the level of theory and basis set must be consistent.

Part 3: Experimental and Computational Workflows

Workflow 1: Building a Predictive ML Model

This workflow outlines the key steps from data collection to a validated predictive model.

Caption: Iterative workflow for developing and validating a machine learning model for reaction prediction.

Workflow 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with your model.

Troubleshooting_Tree start Model Performance is Poor q1 Is Test Set R² << Training Set R²? start->q1 overfitting Likely Overfitting q1->overfitting Yes underfitting Likely Underfitting or Poor Features/Data q1->underfitting No sol_overfitting Solutions: - More Data - Simpler Model - Regularization overfitting->sol_overfitting q2 Are descriptors comprehensive? underfitting->q2 feature_issue Feature Engineering Problem q2->feature_issue No data_issue Data Quality/Quantity Problem q2->data_issue Yes sol_features Solutions: - Add new descriptor types (e.g., DFT) - Check feature calculation consistency feature_issue->sol_features sol_data Solutions: - Expand chemical space - Add negative results - Check for errors data_issue->sol_data

Caption: Decision tree for diagnosing common machine learning model performance issues.

References

  • Nielsen, M. K., Ahneman, D. T., Riera, O., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004–5008. [Link]

  • Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. PubMed. [Link]

  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

  • Gensch, T., & Glorius, F. (2022). Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. PMC. [Link]

  • Cole, B., & Green, W. H. (2021). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. ChemRxiv. [Link]

  • Abbas, A. (2022). Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. Arocpb. [Link]

  • Ball, N. (n.d.). High-throughput experimentation in sulfur-fluoride exchange (SuFEx) chemistry. American Chemical Society. [Link]

  • AI Publications. (2022). Application of Machine Learning in Drug Discovery and Development Lifecycle. aipublications.com. [Link]

  • Coley, C. W., Green, W. H., & Jensen, K. F. (2017). Prediction of Organic Reaction Outcomes Using Machine Learning. ACS Central Science. [Link]

  • Cornella, J. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. PubMed. [Link]

  • Leelananda, S. P., & Lindert, S. (2016). Applications of machine learning in computer-aided drug discovery. PMC. [Link]

  • Nielsen, M. K., Ahneman, D. T., Riera, O., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]

  • Sharpless, K. B., & Dong, J. (2023). Sulfur fluoride exchange. PMC. [Link]

Sources

Validation & Comparative

Reactivity & Performance Guide: Morpholine-4-Sulfonyl Fluoride vs. Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the reactivity, stability, and application profiles of Morpholine-4-sulfonyl fluoride (a sulfamoyl fluoride) versus its chlorinated counterpart, Morpholine-4-sulfonyl chloride .

While often grouped with general "sulfonyl halides," these morpholine derivatives belong to the distinct sulfamoyl class (


). This structural distinction imparts unique electronic properties—specifically, resonance stabilization from the morpholine nitrogen—that dramatically alters their reactivity compared to standard aryl/alkyl sulfonyl halides.

The Bottom Line:

  • Morpholine-4-sulfonyl Chloride: A highly reactive synthetic reagent . It is moisture-sensitive and kinetically unstable, ideal for rapid derivatization in controlled organic synthesis but unsuitable for biological environments.

  • Morpholine-4-sulfonyl Fluoride: A "privileged" covalent warhead . It exhibits extreme thermodynamic and kinetic stability (inert to water/plasma) but reacts selectively with specific protein residues (Tyr, Lys, His, Ser) under SuFEx (Sulfur-Fluoride Exchange) conditions.

Chemical Stability & Selectivity Profile

The fundamental difference between the fluoride and chloride lies in the bond strength and the leaving group ability, dictated by the "hard" nature of the fluorine atom and the resonance donation from the morpholine nitrogen.

Comparative Stability Data
FeatureMorpholine-4-sulfonyl Chloride Morpholine-4-sulfonyl Fluoride
Bond Energy (

)
Weak (~65 kcal/mol)Strong (~130 kcal/mol)
Hydrolytic Stability Low. Hydrolyzes in minutes to hours in aqueous buffer (pH 7).High. Stable for days/weeks in aqueous buffer; stable in plasma.
Thermal Stability Decomposes/darkens upon prolonged heating (>100°C).Thermally robust; often stable >150°C.
Redox Stability Susceptible to reductive cleavage.Resistant to reduction; compatible with reductive amination conditions.
Primary Application Reagent: Installing the morpholinosulfonyl group.Probe: Covalent protein labeling / Chemical Biology.
Mechanistic Insight: The "Sulfamoyl" Effect

Unlike simple aryl sulfonyl chlorides (e.g., Tosyl-Cl), morpholine-4-sulfonyl chloride possesses a nitrogen atom attached directly to the sulfur. The lone pair on the morpholine nitrogen can donate electron density into the


 antibonding orbital (or stabilize the transition state), making the sulfur center less electrophilic than in Tosyl-Cl, but still highly reactive toward nucleophiles.

In the fluoride , this effect combined with the strong


 bond creates a unique "Goldilocks" zone: the molecule is too stable to react with water (solvent) but retains enough potential energy to react with specific nucleophiles within a protein pocket that can stabilize the fluoride leaving group (e.g., via H-bonding).

Reactivity Mechanisms: Classical vs. SuFEx

The two compounds operate under fundamentally different mechanistic paradigms in biological contexts.

Diagram 1: Mechanistic Divergence

The following diagram illustrates the direct nucleophilic attack suffered by the chloride versus the environment-assisted activation required for the fluoride.

ReactivityMechanism cluster_Cl Chloride Pathway (Non-Selective) cluster_F Fluoride Pathway (SuFEx Activation) Cl_Start Morpholine-SO2-Cl Cl_TS Transition State (Low Barrier) Cl_Start->Cl_TS Fast Attack Nu_Water H2O / Generic Nu: Nu_Water->Cl_TS Cl_Prod Hydrolysis / Random Adduct Cl_TS->Cl_Prod Cl- departure F_Start Morpholine-SO2-F F_TS Assisted Transition State (Stabilized F- departure) F_Start->F_TS Activation Req. Env Protein Microenvironment (H-bond / Lewis Acid) Env->F_TS Catalysis F_Prod Specific Protein Conjugate (Tyr/Lys/His/Ser) F_TS->F_Prod SuFEx

Caption: Comparative reaction pathways. The chloride undergoes rapid, indiscriminate attack, while the fluoride requires specific environmental activation (SuFEx) to break the stable S-F bond.

Experimental Protocols

Protocol A: Synthesis of Morpholine-4-sulfonyl Fluoride

Context: Converting the commercially available chloride to the stable fluoride for biological use.

Reagents:

  • Morpholine-4-sulfonyl chloride (1.0 equiv)[1]

  • Potassium Bifluoride (

    
    ) (saturated aqueous solution) or anhydrous KF with 18-crown-6.
    
  • Solvent: Acetonitrile (

    
    ) or THF.
    

Workflow:

  • Dissolution: Dissolve morpholine-4-sulfonyl chloride (1 mmol) in MeCN (5 mL).

  • Exchange: Add saturated aqueous

    
     (2 mL) dropwise. Note: The biphasic nature allows the reaction to proceed while protecting the product.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar) or

    
     NMR (singlet around +30 to +40 ppm relative to 
    
    
    
    , depending on reference).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Concentrate in vacuo. The fluoride is often a stable crystalline solid or oil that requires minimal purification compared to the chloride.

Protocol B: Covalent Protein Labeling (SuFEx)

Context: Using Morpholine-4-sulfonyl fluoride as a fragment to probe lysine/tyrosine reactivity.

Reagents:

  • Target Protein (10 µM in PBS, pH 7.4).

  • Morpholine-4-sulfonyl fluoride probe (100 µM, 10x excess).

  • Control: Morpholine-4-sulfonyl chloride (Freshly prepared stock).

Procedure:

  • Incubation: Add the fluoride probe to the protein solution. Incubate at 37°C.

    • Timepoint 1: 1 hour.

    • Timepoint 2: 24 hours.[3]

  • Comparison: Run a parallel reaction with the chloride.

    • Observation: The chloride will likely precipitate or hydrolyze within minutes, leading to non-specific surface labeling or no labeling if hydrolysis outcompetes reaction.

  • Analysis (LC-MS/MS):

    • Digest protein with Trypsin.

    • Analyze peptides.[4] Look for a mass shift of +149.01 Da (Morpholine-SO2 moiety).

    • Result: The fluoride will label specific residues (e.g., a catalytic Lys or Tyr) where the local environment catalyzes the fluoride departure. The chloride will show "messy" labeling or extensive hydrolysis products.

Application Workflow: From Fragment to Drug

The morpholine-4-sulfonyl fluoride motif is often used in Fragment-Based Drug Discovery (FBDD) . The fluoride acts as a "sleeping beauty" warhead—it does not react until it finds a binding pocket that "wakes it up."

Diagram 2: Covalent Probe Discovery Pipeline

This workflow demonstrates how the fluoride is utilized to identify druggable pockets.

SuFExWorkflow Step1 Step 1: Library Design (Morpholine-SO2-F Fragments) Step2 Step 2: Screening (Incubate with Proteome/Protein) Step1->Step2 Step3 Step 3: Hit Identification (Mass Spec / X-ray) Step2->Step3 Decision Is Labeling Specific? Step3->Decision OutcomeA Valid Hit: Specific residue modified (SuFEx active site) Decision->OutcomeA Yes (defined pocket) OutcomeB False Positive/Noise: Non-specific labeling (Rare for SFs) Decision->OutcomeB No (random surface)

Caption: SuFEx screening workflow. Morpholine-SO2-F fragments are screened to find specific binding pockets that catalyze the exchange reaction.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text establishing Sulfonyl Fluorides as stable, privileged warheads.
  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

    • Detailed review of reactivity profiles, specifically contrasting SFs with other electrophiles in biological systems.
  • Baranczak, A., et al. (2017). "Fluorosulfates as latent electrophiles for protein labeling."[5] Journal of the American Chemical Society. Link

    • Provides experimental data on the stability and activ
  • ChemicalBook. (2025).[2][6] "Morpholine-4-sulfonyl chloride Product Properties." Link

    • Source for physical properties and synthesis precursors.

Sources

Safety Operating Guide

Personal protective equipment for handling morpholine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Chemical Identity: Morpholine-4-sulfonyl fluoride CAS: 63698-84-0 Molecular Formula: C₄H₈FNO₃S Molecular Weight: 169.18 g/mol [1]

The "Silent Warhead" Risk

Unlike its sulfonyl chloride analogs, Morpholine-4-sulfonyl fluoride is designed for Sulfur-Fluoride Exchange (SuFEx) chemistry.[2] This means it is kinetically stable in water and air but possesses high potential energy to react covalently with nucleophiles (e.g., serine/tyrosine residues in proteins) under specific conditions.

Why this matters:

  • Delayed Toxicity: Because it does not immediately hydrolyze and "smoke" like a chloride, users often underestimate the risk. It can persist in aqueous buffers and biological media, remaining active until it binds to a biological target (your eyes, skin, or lungs).

  • Fluoride Release: Upon ultimate degradation or metabolic processing, it releases fluoride ions (

    
    ), necessitating specific calcium-based first aid protocols.
    
  • Corrosivity: Treat as Skin Corr. 1B . It causes irreversible eye damage and severe skin burns upon prolonged contact.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The lipophilic nature of the morpholine ring combined with the reactive sulfonyl fluoride group requires a barrier strategy against both organic permeation and covalent modification.

PPE Selection Table
ComponentStandard Operation (mg scale)High-Risk Operation (>1g or Concentrated Solution)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer)Laminate Liner (Silver Shield®) under NitrileMorpholine derivatives can permeate standard nitrile. Laminate provides a broad chemical barrier; nitrile provides dexterity.
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + Chemical GogglesSafety glasses are insufficient. The risk is irreversible protein sulfonylation of the cornea (blindness).
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Respirator + Fume HoodSolids are fine powders that aerosolize easily. Inhalation allows direct access to lung surfactants and tissue.
Body Defense Lab Coat (Buttoned, Cotton/Poly)Chemical Apron + Tyvek® SleevesProtects personal clothing from dust accumulation which can cause delayed skin burns.
Decision Logic: PPE & Engineering Controls

PPE_Decision_Tree Start Start: Handling Morpholine-4-sulfonyl fluoride State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty Quantity > 500 mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent Act_Solid_Low Standard Nitrile + Fume Hood (Static Control Critical) Qty->Act_Solid_Low No Act_Solid_High Double Glove + P100 Mask (If outside hood) Qty->Act_Solid_High Yes DMSO DMSO/DMF (Penetrating) Solvent->DMSO Volatile DCM/Ether (Volatile) Solvent->Volatile Act_Liq_Pen Laminate Liners (Silver Shield) + Face Shield DMSO->Act_Liq_Pen Act_Liq_Std Double Nitrile (Change every 15 min) + Goggles Volatile->Act_Liq_Std

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note that penetrating solvents (DMSO) significantly increase the transdermal risk.

Part 3: Operational Protocols

Protocol A: Safe Weighing (The "Static" Risk)

Morpholine-4-sulfonyl fluoride is often a crystalline solid that carries static charge. This causes "jumping" of particles onto balance surfaces and cuffs.

  • Preparation:

    • Place a static dissipative mat or wipe down the balance area with an anti-static wipe.

    • Pre-weigh your receiving vessel (flask/vial) with its cap on to tare the balance.

  • Transfer:

    • Open the stock container only inside the fume hood.

    • Transfer the approximate amount into the tared vessel.

    • Cap the vessel tightly before moving it out of the hood to the balance.

    • Never weigh open powder on a balance outside a hood.

  • Verification:

    • Weigh the closed vessel. Calculate mass by difference.

    • Wipe the exterior of the vessel with a solvent-dampened tissue (discard as hazardous waste) before returning to the bench.

Protocol B: Solubilization & Reaction

Critical Causality: The reaction with water is slow (unlike chlorides), which means if you spill it on your skin, you may not feel a burn immediately. The compound absorbs, then reacts with tissue proteins over hours.

  • Solvent Choice: Dissolve in anhydrous organic solvents (DCM, THF, Acetonitrile) first.

  • Addition: Always add the solid to the solvent, or the solvent to the solid slowly. Avoid adding water directly to the neat solid to prevent localized heating or "gummy" precipitate formation.

  • Quenching (In-Process): If the reaction is complete, do not assume aqueous workup destroys excess reagent immediately. Treat the aqueous waste as active for at least 24 hours unless treated with base (see Disposal).

Part 4: Emergency Response

The "Calcium" Rule: Because of the fluoride content, standard burns treatments are insufficient.

  • Skin Contact:

    • Immediate: Wash with copious water for 15 minutes.[3]

    • Treatment: Apply Calcium Gluconate Gel (2.5%) to the affected area. This binds fluoride ions, preventing deep tissue necrosis and bone scavenging.

    • Medical: Seek evaluation.

  • Eye Contact:

    • Flush: Use an eyewash station for a full 15 minutes. Hold eyelids open.

    • Do NOT apply calcium gel to the eye unless directed by a specialist.

    • Transport: Immediate emergency room transport.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet pad (dampened with dilute NaOH) to dampen and initiate hydrolysis.

    • Scoop into a hazardous waste container.

Part 5: Disposal & Deactivation

Do not flush down the drain. The stability of SuFEx reagents means they can pass through plumbing and affect aquatic life or react downstream.

Chemical Deactivation Protocol

To safely destroy Morpholine-4-sulfonyl fluoride, you must hydrolyze the sulfonyl-fluoride bond.

  • Create Quench Solution: 1M NaOH (Sodium Hydroxide) or saturated Sodium Carbonate solution.

  • Mix: Add the waste solution to the Quench Solution at a ratio of 1:10 (Waste:Quench).

  • Time: Stir for 24 hours . The high pH drives the hydrolysis to Morpholine-4-sulfonic acid and Fluoride ions (

    
    ).
    
  • Check pH: Ensure pH remains >10. If it drops, add more base.

  • Disposal: Label as "Basic High-Fluoride Waste."

Disposal Workflow Diagram

Disposal_Flow Waste Reaction Waste (Active Reagent) Quench Add to 1M NaOH (pH > 11) Waste->Quench Wait Stir 24 Hours (Hydrolysis) Quench->Wait Check Check pH Wait->Check Check->Quench pH < 10 Bin Segregated Waste (Fluoride/Basic) Check->Bin pH > 10

Figure 2: Step-by-step deactivation workflow. Hydrolysis is time-dependent; instant quenching cannot be assumed.

References

  • Oakwood Chemical. (n.d.). Morpholine-4-sulfonyl fluoride (CAS 63698-84-0) Product Specifications. Retrieved February 7, 2026, from [Link]

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